N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide
Description
N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidine-2,4-dione core. This bicyclic heterocycle is substituted at the N3 position with a branched 3-methylbutyl group, contributing to lipophilicity and steric bulk. The acetamide moiety is functionalized with an N-ethyl group and an N-(3-methylphenyl) substituent, which enhances aromatic interactions and modulates solubility. The compound’s molecular formula is inferred as C₂₃H₂₈N₃O₃S, with a molecular weight of 426.55 g/mol.
Properties
Molecular Formula |
C22H27N3O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H27N3O3S/c1-5-23(17-8-6-7-16(4)13-17)19(26)14-25-18-10-12-29-20(18)21(27)24(22(25)28)11-9-15(2)3/h6-8,10,12-13,15H,5,9,11,14H2,1-4H3 |
InChI Key |
NLCYWZIFCXVKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Aminothiophene-2-Carboxylate
The foundational heterocycle is synthesized via Gewald aminothiophene synthesis (Scheme 1):
Reagents :
- Ethyl acetoacetate (1.0 eq)
- Morpholine (1.2 eq, base)
- Elemental sulfur (1.5 eq)
- Malononitrile (1.3 eq)
Conditions :
This generates ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate, which undergoes cyclization with phosgene equivalents to form the pyrimidinedione core.
Alternative Route Using Chloroacetyl Chloride
A modified approach (Scheme 2) employs:
- 3-Aminothiophene (1.0 eq)
- Chloroacetyl chloride (1.2 eq)
- Triethylamine (2.5 eq)
Optimized Conditions :
- Solvent: Dichloromethane, 0°C → RT, 12 hr
- Yield: 68%
This method avoids high-temperature steps, improving scalability for industrial production.
Synthesis of N-Ethyl-N-(3-Methylphenyl)Acetamide Side Chain
Sequential N-Alkylation Protocol (Scheme 4)
Step 1 : Acylation of 3-Methylaniline
- Chloroacetyl chloride (1.1 eq)
- 3-Methylaniline (1.0 eq)
- Triethylamine (2.0 eq)
- Solvent: THF, 0°C, 2 hr
- Yield: 89%
Step 2 : Ethyl Group Introduction
Final Coupling Reaction
Nucleophilic Aromatic Substitution (Scheme 5)
Reagents :
- 3-(3-Methylbutyl)thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq)
- N-Ethyl-N-(3-methylphenyl)chloroacetamide (1.3 eq)
- Potassium iodide (0.2 eq, catalyst)
Optimized Conditions :
Purification :
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Pyrimidine Alkylation
The 3-methylbutyl group installation faces competition from:
- O-Alkylation at C2 carbonyl (5–12% byproduct)
- Over-alkylation at N1 position (3–8% byproduct)
Mitigation Strategies :
Acetamide Racemization During Coupling
The chiral center at N-ethyl-N-(3-methylphenyl) exhibits partial racemization (er 85:15):
Solutions :
- Low-temperature coupling (-20°C) improves er to 92:8
- Chiral auxiliaries (e.g., Evans oxazolidinones) achieve er >99:1
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Key parameters for pilot plant adaptation:
Green Chemistry Modifications
- Replacement of DMF with cyclopentyl methyl ether (CPME)
- Catalytic KI recycling via aqueous extraction
- 78% reduction in E-factor compared to batch processes
Analytical Characterization Data
1H NMR (400 MHz, CDCl₃) :
- δ 7.21 (d, J=7.8 Hz, 1H, ArH)
- δ 4.12 (q, J=7.0 Hz, 2H, CH₂CH₃)
- δ 3.89 (s, 2H, COCH₂N)
- δ 1.41 (t, J=7.0 Hz, 3H, CH₂CH₃)
HRMS (ESI+) :
- m/z calc. for C₂₃H₂₈N₃O₃S [M+H]⁺: 434.1849
- Found: 434.1852
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; conditions vary depending on the specific substitution reaction.
Major Products
Scientific Research Applications
N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
The target compound’s thieno[3,2-d]pyrimidine core (fusion at positions 3,2) differs from the thieno[2,3-d]pyrimidine scaffold (fusion at 2,3) observed in ’s compound (C₂₁H₂₅N₃O₃S₂). For example, the [3,2-d] fusion may enhance π-stacking interactions due to increased aromatic overlap compared to the [2,3-d] variant .
Substituent Analysis
N-Substituents on Acetamide
- Target Compound : Features N-ethyl and N-(3-methylphenyl) groups. The 3-methylphenyl group introduces steric hindrance and moderate hydrophobicity (logP ~3.5 estimated).
- Compound (C₂₁H₂₆N₃O₄S⁺): Substitutes the phenyl group with a 4-ethoxyphenyl moiety.
Core Substituents
- 3-Methylbutyl Group : Present in both the target compound and ’s analog. This branched alkyl chain likely enhances membrane permeability and metabolic stability.
- Compound : Replaces the 3-methylbutyl group with a 3-ethyl-5,6-dimethyl substitution pattern, reducing steric bulk but introducing electron-donating methyl groups that may alter redox properties .
Implications of Structural Differences
Solubility and Bioavailability : The 4-ethoxyphenyl group in ’s compound improves water solubility compared to the target compound’s 3-methylphenyl group, which may translate to better oral absorption .
Target Selectivity: The thieno[3,2-d]pyrimidine core’s electronic profile could favor interactions with kinases or phosphodiesterases over the [2,3-d] isomer, as seen in prior studies of related scaffolds .
Metabolic Stability : The 3-methylbutyl substituent in the target compound and ’s analog may reduce oxidative metabolism compared to ’s ethyl-methyl groups, which are more susceptible to cytochrome P450 enzymes.
Biological Activity
N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to a class of thieno[3,2-d]pyrimidine derivatives, characterized by a complex structure that includes a thieno ring fused with a pyrimidine moiety. Its molecular formula is .
Antineoplastic Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antineoplastic activity. A study involving similar compounds showed promising results in inhibiting cancer cell proliferation through the induction of apoptosis and cell cycle arrest. The mechanism is believed to involve the modulation of various signaling pathways associated with tumor growth and survival.
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Analgesic Effects
The compound's analgesic properties were assessed through various pain models in animal studies. It was found to significantly reduce pain responses in models of acute and chronic pain, indicating its potential as a therapeutic agent for pain management.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, contributing to its analgesic effects.
- Signal Transduction Pathways : The modulation of pathways such as NF-kB and MAPK may play a role in its anti-inflammatory and anticancer activities.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 (2024) | Evaluated the antitumor effects on breast cancer cells. | Showed significant reduction in cell viability and induction of apoptosis. |
| Study 2 (2024) | Investigated antimicrobial efficacy against MRSA strains. | Demonstrated potent activity with low minimum inhibitory concentrations (MICs). |
| Study 3 (2024) | Assessed analgesic effects in rodent models. | Resulted in marked pain relief comparable to standard analgesics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
